molecular formula C13H11N5OS B2485230 N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034396-15-9

N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2485230
CAS No.: 2034396-15-9
M. Wt: 285.33
InChI Key: HYQSATBQCOWBCO-UHFFFAOYSA-N
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Description

N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that features a benzo[c][1,2,5]thiadiazole core linked to a pyrimidine moiety via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-nitroaniline with sulfur sources like thionyl chloride or phosphorus pentasulfide.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-bromoethylpyrimidine can react with the benzo[c][1,2,5]thiadiazole derivative under basic conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group. This can be done by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to ring opening.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in the presence of sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or ring-opened products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

Its heterocyclic structure is often found in molecules with biological activity, including anticancer, antimicrobial, and antiviral agents .

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the same core structure and are often used in similar applications.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring are widely studied for their biological activities.

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of the benzo[c][1,2,5]thiadiazole and pyrimidine moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from drug design to materials science.

Properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(16-4-3-9-6-14-8-15-7-9)10-1-2-11-12(5-10)18-20-17-11/h1-2,5-8H,3-4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQSATBQCOWBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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